1-(2-Methylbenzyl)adamantane
Description
Historical Development and Significance of Polycyclic Hydrocarbons in Organic Chemistry
Polycyclic hydrocarbons, organic compounds containing multiple fused aromatic rings, have been a subject of significant interest in organic chemistry for over a century. wikipedia.orgnerc.ac.uk Their history is intertwined with the study of coal tar and petroleum, where they are naturally found. wikipedia.org The investigation into these compounds intensified in the early 20th century, particularly with the discovery of the carcinogenic properties of some polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgbritannica.com This led to a deeper exploration of their structure, bonding, and reactivity. wikipedia.orgencyclopedia.pub The development of new analytical techniques and synthetic methodologies has since allowed for the creation and study of a vast array of complex polycyclic structures, contributing significantly to fields ranging from materials science to medicinal chemistry. nerc.ac.ukworldscientific.com
Overview of Adamantane (B196018) and its Structural Analogues as Unique Chemical Frameworks
Adamantane (C₁₀H₁₆) is a unique polycyclic hydrocarbon first discovered in petroleum in 1933. worldscientific.comwikipedia.org Its name, derived from the Greek word for diamond, reflects the arrangement of its carbon atoms, which is identical to the diamond lattice. wikipedia.org This structure gives adamantane exceptional rigidity and stability, making it the most stable isomer of C₁₀H₁₆. wikipedia.org Adamantane is a white, crystalline solid with a camphor-like odor and it sublimes at ordinary temperatures. wikipedia.org
The discovery of adamantane spurred the development of a new area of chemistry focused on polyhedral organic compounds. wikipedia.orgnih.gov Structural analogues of adamantane include noradamantane, which has one fewer CH₂ group, and homoadamantane, which has one more. wikipedia.org Other molecules with adamantane-like cage structures include certain oxides of phosphorus and arsenic, as well as hexamethylenetetramine. wikipedia.org The silicon analogue, sila-adamantane, was synthesized in 2005. wikipedia.org
The Strategic Importance of Adamantyl Substituents in Chemical Research
The adamantyl group, derived from adamantane, has become a strategically important substituent in various areas of chemical research, particularly in drug discovery and materials science. nih.govnih.gov Its bulky, rigid, and lipophilic nature imparts unique properties to molecules. nih.govpublish.csiro.au In medicinal chemistry, the incorporation of an adamantyl moiety can enhance a drug's metabolic stability by sterically hindering enzymatic degradation, thereby increasing its plasma half-life. nih.gov This strategy has been successfully employed in the development of antiviral, antidiabetic, and neuroprotective drugs. nih.govnih.gov The three-dimensional structure of the adamantane cage also allows for the precise spatial arrangement of functional groups, which can lead to more effective interactions with biological targets. publish.csiro.au
In materials science, adamantyl-containing polymers exhibit high glass transition temperatures and enhanced thermal stability. researchgate.net The bulky adamantyl groups can also provide steric hindrance, which is useful for controlling polymerization reactions. researchgate.net Furthermore, the unique cage-like structure of adamantane allows for the encapsulation of guest molecules, opening up possibilities for applications in nanotechnology and drug delivery systems. nih.govpensoft.net
Physicochemical and Spectroscopic Profile of 1-(2-Methylbenzyl)adamantane
While specific experimental data for this compound is not widely available in the public domain, its properties can be inferred from related adamantane derivatives. The introduction of the 2-methylbenzyl group to the adamantane core is expected to significantly influence its physicochemical characteristics.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₈H₂₄ |
| Molecular Weight | 240.39 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. |
| Melting Point | Predicted to be higher than many non-caged hydrocarbons of similar molecular weight due to the rigid adamantane core. |
| Boiling Point | Expected to be relatively high and may sublime. |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.
Interactive Data Table: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-methylbenzyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The methyl group protons would likely be a singlet around δ 2.3 ppm. The protons of the adamantane cage would exhibit characteristic broad signals in the upfield region (δ 1.5-2.1 ppm). nih.govucla.edu |
| ¹³C NMR | Aromatic carbons would resonate in the δ 125-140 ppm range. The methyl carbon would appear around δ 20 ppm. The adamantane carbons would show distinct signals corresponding to the bridgehead (CH) and methylene (B1212753) (CH₂) carbons, typically in the δ 28-46 ppm range. nih.govucla.edu |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 240. Fragmentation would likely involve the loss of the benzyl (B1604629) or adamantyl group, leading to characteristic fragment ions. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for the aromatic and aliphatic components would be observed. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. |
| Chromatography | Gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be used for purity analysis and to determine the retention time, which is influenced by the compound's polarity and volatility. medipol.edu.tr |
Synthesis and Reactivity
The synthesis of this compound would likely involve the reaction of a suitable adamantyl precursor with a 2-methylbenzyl halide. A common method for forming a carbon-carbon bond at the bridgehead position of adamantane is through the generation of the 1-adamantyl cation in the presence of a nucleophile. For instance, 1-bromoadamantane (B121549) could be reacted with 2-methylbenzylmagnesium bromide in a Grignard-type reaction, or 1-adamantanol (B105290) could be reacted with 2-methyltoluene under acidic conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24 |
|---|---|
Molecular Weight |
240.4 g/mol |
IUPAC Name |
1-[(2-methylphenyl)methyl]adamantane |
InChI |
InChI=1S/C18H24/c1-13-4-2-3-5-17(13)12-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16H,6-12H2,1H3 |
InChI Key |
PNGXDFKTCOJUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 2 Methylbenzyl Adamantane
Intrinsic Reactivity of the Adamantane (B196018) Cage in Alkylaryl Systems
Selective C-H Bond Activation at Tertiary vs. Secondary Positions
The adamantane skeleton possesses two types of C-H bonds: those at the four equivalent tertiary bridgehead positions and those at the six equivalent secondary methylene (B1212753) positions. The activation of these C-H bonds is a key aspect of adamantane chemistry. mt.comtcichemicals.comnoelresearchgroup.comacsgcipr.org Generally, reactions that proceed through radical or carbocationic intermediates show a marked preference for the tertiary (bridgehead) positions. mdpi.com This selectivity is attributed to the greater stability of the resulting tertiary adamantyl radical and carbocation compared to their secondary counterparts.
The bond dissociation energy for a tertiary C-H bond in adamantane is lower than that of a secondary C-H bond, making it more susceptible to hydrogen atom abstraction in radical reactions. masterorganicchemistry.com For instance, in radical halogenation, the reaction occurs preferentially at the bridgehead position. libretexts.org This inherent selectivity is a crucial factor in predicting the outcome of reactions involving the adamantane cage of 1-(2-Methylbenzyl)adamantane, suggesting that any radical-mediated functionalization of the cage would likely occur at one of the three unsubstituted bridgehead carbons.
Radical and Carbocationic Intermediates in Reactions of Benzyladamantanes
The formation of radical and carbocationic intermediates is central to the reactivity of adamantane derivatives. allen.inlumenlearning.comasccollegekolhar.in The 1-adamantyl cation is a particularly stable carbocation due to the favorable geometry of the cage, which minimizes ring strain upon ionization. Similarly, the 1-adamantyl radical exhibits significant stability. lookchem.com
In the context of this compound, reactions that can generate a positive charge or a radical at the adamantane cage will favor the bridgehead positions. For example, treatment with strong acids could potentially lead to the formation of a 1-adamantyl cation, which could then undergo rearrangement or react with available nucleophiles. mdpi.com Radical-initiated reactions, such as those involving radical initiators like peroxides, would likewise generate a tertiary adamantyl radical. youtube.comlibretexts.org The presence of the benzyl (B1604629) group at one bridgehead position means that these intermediates would form at the other available tertiary sites.
The stability of these intermediates is a key driver for many of the reactions that adamantane and its derivatives undergo.
Table 1: General Reactivity of Adamantane Intermediates
| Intermediate | Relative Stability | Common Generating Reactions | Subsequent Reactions |
| 1-Adamantyl Cation | High | Solvolysis of 1-haloadamantanes, reaction with strong acids. mdpi.com | Rearrangement, reaction with nucleophiles. mdpi.comlibretexts.org |
| 1-Adamantyl Radical | High | Radical halogenation, reaction with radical initiators. libretexts.orgyoutube.com | Hydrogen abstraction, addition to multiple bonds. lookchem.comlibretexts.org |
| 2-Adamantyl Cation | Lower | Less favored in reactions. | - |
| 2-Adamantyl Radical | Lower | Less favored in radical reactions. | - |
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which refer to the influence of orbital alignment on reactivity, play a significant role in the chemistry of rigid systems like adamantane. The fixed, chair-like conformations of the cyclohexane (B81311) rings within the adamantane cage impose strict geometric constraints on reacting centers.
For reactions occurring on the adamantane framework, the orientation of orbitals of adjacent bonds can either facilitate or hinder a particular reaction pathway. For example, in elimination reactions from substituted adamantanes, the requirement for an anti-periplanar arrangement of the leaving group and a proton can dictate the feasibility and rate of the reaction. While the this compound itself is achiral and the bridgehead positions are equivalent in terms of their steric environment from the perspective of an incoming reagent, the rigidity of the cage ensures that any stereoelectronic demands of a reaction mechanism would be strictly enforced, influencing the transition state energies and, consequently, the reaction outcomes.
Reactivity of the 2-Methylbenzyl Substituent
The 2-methylbenzyl group attached to the adamantane cage introduces a second reactive zone within the molecule, with its own distinct chemical properties.
Aromatic Reactivity: Electrophilic and Nucleophilic Substitution Patterns
The benzene (B151609) ring of the 2-methylbenzyl group is susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqsavemyexams.comlibretexts.orglibretexts.org The outcome of such reactions is directed by the two substituents already present on the ring: the methyl group and the adamantylmethyl group. Both are alkyl groups and are therefore activating and ortho-, para-directing. masterorganicchemistry.com
The methyl group directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). The adamantylmethyl group also directs to its ortho and para positions (positions 3 and 5, and position 8, which is the adamantane itself). The combined effect of these two groups would likely lead to a mixture of products, with substitution favored at positions 3 and 5, which are ortho to one group and meta/para to the other, and position 6, which is para to the methyl group. Steric hindrance from the bulky adamantylmethyl group would likely disfavor substitution at the position ortho to it (position 3). Therefore, electrophilic attack is most probable at positions 5 and 6.
Nucleophilic aromatic substitution, on the other hand, is generally difficult on electron-rich benzene rings unless an electron-withdrawing group is present or under harsh conditions that might promote a benzyne (B1209423) intermediate. libretexts.org
Reactions Involving the Benzylic Methylene Bridge
The carbon atom of the methylene bridge, situated between the adamantane cage and the aromatic ring, is a benzylic position. This position is particularly reactive due to the ability of the adjacent benzene ring to stabilize radical and carbocationic intermediates through resonance. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com
Reactions such as benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator would be expected to occur selectively at this methylene group, leading to the formation of 1-(1-bromo-1-(2-methylphenyl)methyl)adamantane. libretexts.orgyoutube.com The resulting benzylic radical intermediate is stabilized by delocalization of the unpaired electron into the aromatic pi system. libretexts.org
Similarly, oxidation of the benzylic position can occur. Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzylic C-H bonds. masterorganicchemistry.com In the case of this compound, this could potentially lead to the formation of 1-adamantyl 2-methylphenyl ketone, and further oxidation could yield 1-adamantanecarboxylic acid and 2-methylbenzoic acid, depending on the reaction conditions.
The benzylic position can also be involved in nucleophilic substitution reactions, particularly if a good leaving group is first introduced (e.g., via benzylic bromination). The resulting benzylic carbocation would be stabilized by resonance with the aromatic ring, facilitating SN1-type reactions. libretexts.org
Table 2: Predicted Reactivity of the 2-Methylbenzyl Substituent
| Reaction Type | Reagents | Predicted Product(s) |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Mixture of brominated products, primarily at positions 5 and 6 of the aromatic ring. |
| Benzylic Bromination | NBS, radical initiator | 1-(1-Bromo-1-(2-methylphenyl)methyl)adamantane |
| Benzylic Oxidation | KMnO₄, heat | 1-Adamantyl 2-methylphenyl ketone, 1-Adamantanecarboxylic acid, 2-Methylbenzoic acid |
| Nucleophilic Substitution (at benzylic position) | Nucleophile (after conversion to benzylic halide) | Product of substitution at the benzylic carbon. |
Influence of the Ortho-Methyl Group on Steric and Electronic Effects
The introduction of a methyl group at the ortho position of the benzyl moiety in this compound creates a unique chemical environment that significantly influences the molecule's reactivity and conformational preferences. This substitution introduces a combination of steric and electronic effects that differentiate it from its unsubstituted counterpart, 1-benzyladamantane.
Steric Hindrance and Conformational Changes
The primary consequence of the ortho-methyl group is the introduction of significant steric bulk in proximity to the adamantyl group and the benzylic methylene bridge. This steric crowding, often referred to as steric hindrance, imposes considerable constraints on the molecule's geometry. In related ortho-substituted benzyl systems, bulky groups are known to force the rotation of substituents out of the plane of the aromatic ring to alleviate van der Waals strain. cdnsciencepub.com For this compound, this manifests as a restricted rotation around the bond connecting the benzylic carbon to the benzene ring.
This steric clash between the ortho-methyl group and the large, rigid adamantane cage forces the molecule to adopt a specific conformation. The dihedral angle between the plane of the phenyl ring and the C(aryl)-C(benzyl)-C(adamantyl) plane is expected to be larger than in the unsubstituted 1-benzyladamantane. This twisting minimizes the repulsive interactions between the hydrogen atoms of the ortho-methyl group and the proximal hydrogens of the adamantane cage. Such distortion can impact the accessibility of the benzylic hydrogens for abstraction reactions and the approach of reactants to the aromatic ring. rsc.orglibretexts.org For instance, reactions that require a specific geometric arrangement for the transition state may be slowed or inhibited entirely. numberanalytics.com
| Parameter | Toluene (B28343) | 1-Benzyladamantane (Predicted) | This compound (Predicted) | Rationale for Influence of Ortho-Methyl Group |
|---|---|---|---|---|
| Benzylic C-H Bond Accessibility | High | Moderate | Lowered | The adamantyl group provides some steric shielding, which is significantly increased by the adjacent ortho-methyl group. |
| Rotational Freedom (Aryl-CH₂) | High | Moderately Restricted | Highly Restricted | Steric repulsion between the ortho-methyl group and the adamantane cage creates a higher energy barrier for rotation. |
| Aryl-CH₂-Adamantyl Dihedral Angle | N/A | Closer to Planar | More Twisted | The molecule twists to minimize van der Waals strain between the ortho-methyl and adamantyl moieties. |
Electronic Effects on Reactivity
The methyl group is a well-established electron-donating group (EDG) through an inductive effect. libretexts.org This property alters the electronic landscape of the aromatic ring and the benzylic position.
Activation of the Aromatic Ring : By donating electron density into the phenyl ring, the methyl group increases the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. EDGs are known to direct incoming electrophiles to the ortho and para positions, where they provide the greatest stabilization to the positively charged arenium ion intermediate. libretexts.orglibretexts.org In the case of this compound, the existing ortho-methyl and the bulky benzyl-adamantane group would sterically hinder attack at their respective ortho positions, suggesting that electrophilic attack would likely be favored at the para position relative to the methyl group.
| Property | Substituent (H) in 1-Benzyladamantane | Substituent (o-CH₃) in this compound | Predicted Effect on Reactivity |
|---|---|---|---|
| Hammett Constant (σₚ) | 0.00 | -0.17 | The negative value for the methyl group indicates it is electron-donating, which generally increases the rate of electrophilic aromatic substitution. |
| Nature of Substituent | Neutral | Electron-Donating (Inductive Effect) | Increases electron density in the aromatic ring. |
| Reactivity toward Electrophiles | Baseline | Increased | The activated ring is more nucleophilic and reacts faster with electrophiles. libretexts.org |
| Benzylic Cation Stability | Baseline | Increased | The EDG helps stabilize any developing positive charge at the benzylic position, potentially accelerating reactions via this intermediate. acs.org |
Theoretical and Computational Chemistry of 1 2 Methylbenzyl Adamantane
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of 1-(2-methylbenzyl)adamantane. These calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic structure of molecules. For this compound, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), can predict key structural parameters. The adamantane (B196018) cage, a rigid and strain-free structure, serves as a bulky anchor, while the benzyl (B1604629) group introduces aromaticity and some conformational flexibility. researchgate.net The covalent bond between the adamantyl and benzyl moieties is a focal point of these investigations.
Table 1: Predicted Ground State Geometry Parameters of this compound using DFT
| Parameter | Value |
| Adamantane C-C Bond Length | ~ 1.54 Å |
| Benzene (B151609) Ring C-C Bond Length | ~ 1.40 Å |
| Adamantane-CH₂ Bond Length | ~ 1.55 Å |
| CH₂-Benzene Bond Length | ~ 1.51 Å |
| C-H Bond Length (Adamantane) | ~ 1.10 Å |
| C-H Bond Length (Benzene) | ~ 1.08 Å |
| C-C-C Angle (Adamantane) | ~ 109.5° |
| C-C-C Angle (Benzene) | ~ 120° |
Note: These are theoretical values based on typical DFT calculations for similar structures and may vary with the level of theory and basis set used.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Related Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. semanticscholar.org
For this compound, the HOMO is expected to be localized on the electron-rich 2-methylbenzyl group, specifically the π-system of the benzene ring. The electron-donating methyl group further increases the energy of the HOMO. The LUMO is also likely to be centered on the benzyl moiety's π* anti-bonding orbitals. The adamantane group, being a saturated hydrocarbon, primarily contributes to the sigma framework and has a lesser role in the frontier orbitals.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. ksu.edu.sa
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy (E_HOMO) | - | ~ -8.5 |
| LUMO Energy (E_LUMO) | - | ~ -0.5 |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | ~ 8.0 |
| Ionization Potential (I) | -E_HOMO | ~ 8.5 |
| Electron Affinity (A) | -E_LUMO | ~ 0.5 |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.5 |
| Chemical Hardness (η) | (I - A) / 2 | ~ 4.0 |
| Chemical Softness (S) | 1 / (2η) | ~ 0.125 |
Note: These values are estimations based on related adamantane derivatives and serve as a theoretical model.
Electrostatic Potential Surfaces and Molecular Polarity Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). semanticscholar.org
Conformational Analysis and Potential Energy Surfaces of Benzyladamantane Linkages
The steric bulk of the adamantane group and the 2-methyl group on the benzyl ring will significantly influence the preferred conformation. nih.gov The potential energy surface (PES) can be mapped by systematically rotating the dihedral angles of the benzyladamantane linkage and calculating the energy at each point. This analysis would likely reveal that the lowest energy conformer is one that minimizes steric hindrance between the adamantane cage and the methyl group on the benzene ring.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with other molecules and its aggregation properties. tandfonline.comtandfonline.com
Prediction of Aggregation Behavior and Crystal Packing Motifs
MD simulations can be used to predict how molecules of this compound would arrange themselves in the solid state. The bulky and rigid nature of the adamantane moiety often plays a dominant role in the crystal packing. researchgate.net The simulations can reveal the most probable intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions between the adamantane hydrogens and the benzyl rings of neighboring molecules.
The predicted crystal packing would likely involve an arrangement where the bulky adamantane groups interlock, maximizing packing efficiency. The orientation of the benzyl groups would be such that steric clashes are minimized. Understanding these packing motifs is crucial for predicting the material properties of the crystalline solid, such as its melting point and density. acs.orguzh.ch While specific crystal structure data for this compound is not available, studies on similar adamantane derivatives suggest that the adamantyl group can lead to looser-packed crystal systems. nih.gov
Simulation of Solvation Effects on Molecular Conformation and Reactivity
The solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of a molecule. For a nonpolar, sterically hindered molecule like this compound, computational simulations are indispensable for elucidating the subtle yet significant influences of different solvents. These simulations, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or continuum solvent models, provide insights into how the solvent shell interacts with the solute and affects its energetic landscape.
Explicit solvation models, where individual solvent molecules are included in the calculation, can offer a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, although these are less dominant for nonpolar species. frontiersin.org More commonly, implicit or continuum solvent models like the Conductor-like Polarisable Continuum Model (CPCM) or the SMD (Solvation Model based on Density) model are used. frontiersin.orgksu.edu.sa These models represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to estimate bulk solvation effects. frontiersin.org
Research Findings
While specific research on the solvation of this compound is not extensively documented, studies on analogous adamantane derivatives provide a framework for understanding its behavior. ksu.edu.sasemanticscholar.orgtandfonline.com Computational analyses of similar compounds consistently show that the surrounding solvent can influence key electronic and structural parameters. ksu.edu.sasemanticscholar.org
Simulations on related adamantane derivatives reveal that as the polarity of the solvent increases, there can be a corresponding change in the molecule's electronic properties. ksu.edu.sa For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, a key indicator of chemical reactivity, is often observed to decrease in polar solvents compared to the gas phase or nonpolar solvents. ksu.edu.safigshare.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, potentially leading to increased reactivity. figshare.com
Furthermore, the total energy of the molecule and its solvation free energy are key parameters calculated to understand solubility and stability in different environments. semanticscholar.orgtandfonline.com Solvation free energy represents the energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. semanticscholar.org A more negative solvation free energy generally indicates better solubility and stabilization in that particular solvent. ksu.edu.sa For a largely nonpolar molecule like this compound, it is expected to have more favorable (more negative) solvation free energies in nonpolar organic solvents compared to highly polar solvents like water.
The conformation of the molecule, specifically the rotational freedom of the 2-methylbenzyl group relative to the rigid adamantane cage, can also be influenced by the solvent. nih.gov In a vacuum or a non-interacting solvent, the molecule will adopt its lowest energy conformation. However, in a solvent, the interactions between the solvent molecules and the different parts of the solute (the aromatic ring vs. the aliphatic cage) can create a different energetic landscape, potentially stabilizing conformations that are less favorable in the gas phase.
Data Tables
To illustrate the expected impact of solvents on this compound, the following table presents hypothetical, yet representative, data based on computational studies of similar adamantane derivatives. ksu.edu.sasemanticscholar.orgtandfonline.com These values are calculated using Density Functional Theory (DFT) with a continuum solvent model.
Table 1: Theoretical Solvation Effects on Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | 0 | 6.5 |
| n-Hexane | 1.88 | -8.5 | 6.4 |
| Toluene (B28343) | 2.38 | -9.2 | 6.3 |
| Chloroform | 4.81 | -10.5 | 6.1 |
| Ethanol | 24.55 | -9.8 | 6.0 |
Note: The data in this table is illustrative and derived from general principles and findings for analogous adamantane compounds. It is intended to represent expected trends rather than report empirical values for this compound.
Future Research Directions and Emerging Trends for Adamantyl Arylalkyl Compounds
Innovations in Green Chemistry for Benzyladamantane Synthesis
The synthesis of adamantyl-arylalkyl compounds traditionally relies on methods like Friedel-Crafts alkylation, which often involve harsh acid catalysts and chlorinated solvents, generating significant chemical waste. The future of benzyladamantane synthesis is moving towards more environmentally benign methodologies, aligning with the principles of green chemistry. sphinxsai.comnih.gov Key innovations focus on minimizing waste, using safer solvents, and improving energy efficiency. plusplustutors.com
One promising trend is the use of reusable acid catalysts. For instance, trifluoroacetic acid (TFA) has been effectively used for the adamantylation of N-aryl and N-arylalkyl acetamides. researchgate.net TFA can often be recovered and reused, minimizing acidic waste. researchgate.net This approach offers high yields (83–99%) and purity (95–99%) for adamantylated arenes and demonstrates a differentiating effect on regioselectivity, favoring the formation of energetically more stable products. researchgate.net
Another significant advancement is the development of solvent-free reaction conditions. plusplustutors.com Performing reactions neat or with mineral oxide absorption eliminates the need for hazardous solvents, leading to higher substrate concentrations and simplified product work-up. plusplustutors.com A recent green synthesis of adamantane-containing dihydropyrimidines was achieved under solvent-free conditions at a mild temperature of 50 °C, showcasing the potential of this approach for adamantane (B196018) derivatives. rsc.org These methods reduce the environmental impact and align with the green chemistry goal of waste prevention at the source. plusplustutors.com
Future research will likely focus on combining these strategies, such as using solid acid catalysts in solvent-free systems or exploring biocatalytic processes to construct the adamantyl-aryl bond, further enhancing the sustainability of synthesizing compounds like 1-(2-Methylbenzyl)adamantane. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques for Complex Adamantane Derivatives
The rigid, complex, and three-dimensional nature of adamantyl-arylalkyl compounds necessitates the use of advanced analytical techniques for unambiguous structural elucidation. While standard methods like NMR and FT-IR remain crucial, emerging and sophisticated techniques are providing unprecedented insight into their molecular architecture and intermolecular interactions.
Advanced Spectroscopic Methods:
Rotational Spectroscopy: This high-resolution gas-phase technique provides extremely precise information on molecular geometry, including bond lengths and angles. uva.es It is powerful enough to distinguish between different conformers, isomers, and even isotopologues, which is invaluable for the detailed structural analysis of complex adamantane derivatives. uva.es
Advanced Mass Spectrometry (MS): Techniques like Auger electron–ion coincidence in conjunction with theoretical calculations are being used to investigate the fragmentation dynamics of the adamantane cage upon ionization. researchgate.net These studies reveal that fragmentation can be site-sensitive, offering deep insights into the molecule's stability and cage-opening mechanisms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of adamantane derivatives. mdpi.comsemanticscholar.org In the ¹H-NMR spectra of adamantane-linked compounds, the adamantane protons typically appear as distinct, broad signals, while the ¹³C-NMR spectra show characteristic peaks for the cage carbons. semanticscholar.orgmdpi.com
Advanced Structural Characterization:
Hirshfeld Surface Analysis: This computational tool is increasingly used to visualize and quantify intermolecular interactions within a crystal. semanticscholar.orgnih.gov By mapping properties onto the molecular surface, it provides a detailed picture of interactions like hydrogen bonds and van der Waals forces, which govern the crystal packing and physical properties of the material. semanticscholar.orgmdpi.com
The table below summarizes the application of these techniques to adamantane derivatives.
| Technique | Information Provided | Relevance to Adamantane Derivatives | Citations |
| Rotational Spectroscopy | Precise molecular geometry (bond lengths/angles), conformational analysis. | Elucidates the exact 3D structure of complex derivatives in the gas phase. | uva.es |
| Advanced Mass Spectrometry | Fragmentation pathways, cage stability, site-specific ionization effects. | Understands the intrinsic stability of the adamantane core under energetic conditions. | researchgate.net |
| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, crystal packing, intermolecular distances. | Confirms molecular connectivity and reveals solid-state packing arrangements. | mdpi.comnih.govmdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Deciphers the forces (e.g., H-bonds, C-H···π) that stabilize the crystal structure. | semanticscholar.orgnih.gov |
| NMR Spectroscopy (¹H, ¹³C) | Molecular connectivity, chemical environment of atoms. | Confirms the successful synthesis and provides foundational structural data. | mdpi.comsemanticscholar.orgmdpi.com |
| FT-IR Spectroscopy | Presence of functional groups. | Identifies characteristic vibrations of the adamantane cage and attached moieties. | mdpi.comsemanticscholar.orgmedipol.edu.tr |
Development of Predictive Computational Models for Structure-Reactivity Relationships
Computational chemistry has become an indispensable partner to experimental work, providing deep insights into the electronic structure, stability, and potential reactivity of adamantane derivatives. ksu.edu.sa The development of increasingly accurate and efficient predictive models is a major trend, allowing for the in-silico design of molecules with desired properties.
Density Functional Theory (DFT): DFT calculations are widely employed to predict the structural, electronic, and optical properties of adamantane compounds. mdpi.com These calculations can accurately determine ground-state geometries, bond lengths, and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and FT-IR spectroscopy. researchgate.net Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides crucial information about molecular reactivity and stability. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of molecules over time, offering insights into solvation effects and interactions with other molecules. tandfonline.comnih.gov For adamantyl-arylalkyl compounds, MD simulations can predict how the molecule behaves in different solvents or how it might bind to a biological target, which is critical for applications in medicinal chemistry and materials science. ksu.edu.satandfonline.com Hydration free energy calculations, for example, can indicate the solubility of a compound in aqueous media. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the chemical structure of a compound with its activity. tandfonline.com By developing computational models based on known data, researchers can predict the properties of new, unsynthesized adamantane derivatives. This is particularly valuable in drug discovery for predicting ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before committing to costly synthesis. nih.gov
The following table highlights the application of these computational models.
| Computational Method | Application | Insights Gained | Citations |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure, vibrational frequencies. | Predicts stable conformations, reactivity (via HOMO/LUMO), and spectroscopic data. | nih.govksu.edu.samdpi.com |
| Molecular Dynamics (MD) | Simulating molecular motion, solvation effects, binding interactions. | Reveals dynamic behavior in solution and predicts binding stability with target proteins. | tandfonline.comnih.govacs.org |
| ADME-T Prediction | In-silico screening for drug-like properties. | Assesses potential bioavailability, permeability, and toxicity of new compounds. | nih.gov |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identifies potential biological activity and guides the design of more potent molecules. | nih.govtandfonline.comnih.gov |
Exploration of Novel Non-Traditional Chemical Applications
While adamantane derivatives have well-established roles, particularly as antiviral agents, future research is branching into novel and non-traditional areas, leveraging the unique properties of the adamantane cage. publish.csiro.aupublish.csiro.au
Materials Science and Nanotechnology: The rigid, diamond-like structure of adamantane makes it an ideal building block (a "diamondoid") for creating novel nanomaterials. nih.gov Adamantane-based structures are being investigated for their potential in creating molecular clusters with specific packing schemes (e.g., icosahedral or face-centered cubic), which could lead to new materials with unique optical or electronic properties. frontiersin.org The predictable self-assembly of these molecules is a key area of exploration.
Catalysis: The bulky and structurally well-defined nature of the adamantyl group is being exploited in the design of ligands for organometallic catalysts. acs.org For example, adamantyl-containing phosphine (B1218219) ligands have shown superior activity in challenging cross-coupling reactions. acs.org The steric hindrance provided by the adamantane cage can influence the selectivity and stability of the catalyst.
Targeted Medicinal Chemistry: Beyond broad-spectrum antivirals, research is now focused on designing adamantane derivatives that target specific enzymes and receptors with high precision. nih.gov This includes the development of antagonists for receptors like the P2X7 receptor, which is implicated in inflammatory processes, and ligands for the sigma-2 (σ2) receptor, a target in cancer therapy. nih.govpublish.csiro.aupublish.csiro.au The adamantane moiety's ability to fit into hydrophobic pockets while precisely positioning other functional groups is key to achieving this specificity. publish.csiro.au Its high lipophilicity and metabolic stability are also advantageous properties in drug design. publish.csiro.aunih.gov
These emerging applications demonstrate that the potential of adamantyl-arylalkyl compounds like this compound is far from exhausted, with new frontiers continually opening in materials science, catalysis, and precision medicine.
Q & A
Basic: What are the common synthetic routes for preparing 1-(2-Methylbenzyl)adamantane, and how are yields optimized?
Methodological Answer:
this compound can be synthesized via alkylation of adamantane derivatives. A typical approach involves reacting 1-bromoadamantane with 2-methylbenzylmagnesium bromide (Grignard reagent) in anhydrous ether under nitrogen atmosphere. Yields (~76–84%) depend on reaction time, temperature (optimized at 0–25°C), and stoichiometric ratios of reactants . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Advanced optimization may include catalytic systems (e.g., Lewis acids) to enhance regioselectivity and reduce side products like di-alkylated derivatives.
Advanced: How can contradictions in crystallographic data for adamantane derivatives be resolved during structural validation?
Methodological Answer:
Discrepancies in crystallographic parameters (e.g., bond lengths, torsion angles) may arise from experimental conditions (temperature, radiation source) or data refinement methods. For this compound, cross-validate X-ray diffraction data with computational models (DFT or molecular dynamics simulations) to assess geometric deviations. Use high-resolution single-crystal X-ray studies (space group P222, R-factor <0.05) and compare with structurally similar compounds (e.g., 1-(2-Phenylethyl)adamantane ). Advanced refinement techniques, such as Hirshfeld surface analysis, can resolve ambiguities in weak intermolecular interactions (e.g., C–H···π bonds) that affect packing motifs .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to avoid inhalation of vapors, as adamantane derivatives may irritate the respiratory tract .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address conflicting spectroscopic data (e.g., NMR or MS) during compound characterization?
Methodological Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or integration ratios) may stem from dynamic processes (e.g., ring puckering in adamantane) or impurities. For this compound:
- NMR: Use variable-temperature H NMR to detect conformational flexibility. Compare experimental C chemical shifts with DFT-predicted values to confirm assignments.
- Mass Spectrometry: High-resolution MS (HRMS) with electrospray ionization (ESI) can distinguish isotopic patterns from co-eluting contaminants. Cross-reference fragmentation patterns with databases (e.g., NIST Chemistry WebBook ).
Basic: What thermodynamic properties (e.g., melting point, density) are essential for characterizing this compound?
Methodological Answer:
Key properties include:
- Melting Point: Determined via differential scanning calorimetry (DSC) or capillary methods. Adamantane derivatives typically melt between 120–150°C, influenced by substituent bulk .
- Density: Measured using pycnometry or X-ray crystallography (calculated from unit cell parameters). For example, 1-(2-Phenylethyl)adamantane has a density of 1.149 Mg m .
Advanced: How can environmental toxicity risks of this compound be mitigated in disposal protocols?
Methodological Answer:
Adamantane derivatives exhibit moderate aquatic toxicity (e.g., LC for Daphnia magna <10 mg/L ). Mitigation strategies:
- Degradation: Catalytic hydrogenation or ozonation to break the adamantane core into less persistent fragments.
- Waste Treatment: Incineration at >850°C with scrubbers to capture halogenated byproducts. Avoid landfill disposal due to groundwater contamination risks .
Basic: What reaction mechanisms govern the functionalization of adamantane derivatives like this compound?
Methodological Answer:
Functionalization typically proceeds via electrophilic substitution due to adamantane’s diamondoid stability. For alkylation:
Grignard Reaction: 2-Methylbenzylmagnesium bromide attacks 1-bromoadamantane, followed by acid quenching .
Friedel-Crafts Alkylation: Lewis acid catalysts (AlCl) facilitate carbocation formation at the adamantane bridgehead.
Advanced: How do structural modifications (e.g., methylbenzyl substitution) influence the bioactivity of adamantane derivatives?
Methodological Answer:
The 2-methylbenzyl group enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies:
- Antiviral Activity: Adamantane’s rigid core disrupts viral membrane fusion (e.g., influenza A). Methylbenzyl substitution may target viral proteases .
- Neuroactive Effects: Assess via in vitro receptor binding assays (e.g., NMDA or σ1 receptors). Compare with analogs like 1-Adamantanemethanol to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
